1,4-Bis(3-hydroxyphenoxy)benzene
Overview
Description
1,4-Bis(3-hydroxyphenoxy)benzene is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol This compound is characterized by its structure, which consists of a benzene ring substituted with two 3-hydroxyphenoxy groups at the 1 and 4 positions . It appears as a light yellow to brown powder or crystal and has a melting point of approximately 126°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-hydroxyphenoxy)benzene can be synthesized through various methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 1,4-dihydroxybenzene (hydroquinone) with 3-bromophenol . The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere, such as argon, at around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-hydroxyphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for etherification or esterification reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkyl or acyl ethers and esters.
Scientific Research Applications
1,4-Bis(3-hydroxyphenoxy)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-bis(3-hydroxyphenoxy)benzene involves its interaction with molecular targets and pathways. The hydroxyl groups on the phenoxy rings can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
1,4-Bis(3-hydroxyphenoxy)benzene can be compared with other similar compounds, such as:
1,3-Bis(4-hydroxyphenoxy)benzene: This compound has a similar structure but with the hydroxyphenoxy groups at the 1 and 3 positions.
Hydroquinone bis(4-hydroxyphenyl) ether: Another related compound with hydroxyphenyl groups at different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
3-[4-(3-hydroxyphenoxy)phenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWEVDVYGBMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347830 | |
Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-95-0 | |
Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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